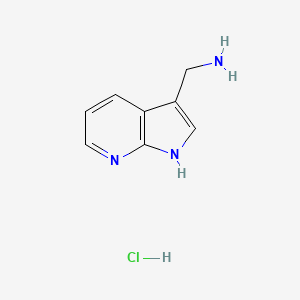

3-Aminomethyl-7-azaindole hydrochloride

Description

Properties

IUPAC Name |

1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3.ClH/c9-4-6-5-11-8-7(6)2-1-3-10-8;/h1-3,5H,4,9H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROPGAKRKCJCPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=C2CN)N=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523618-08-7 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine-3-methanamine, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Technical Monograph: 3-Aminomethyl-7-azaindole Hydrochloride

The following technical guide is structured as an advanced monograph for research scientists and medicinal chemists. It prioritizes experimental utility, mechanistic insight, and data integrity.

CAS Number: 1523618-08-7 (Dihydrochloride) | Parent Scaffold: 7-Azaindole

Executive Summary

3-Aminomethyl-7-azaindole hydrochloride (1H-Pyrrolo[2,3-b]pyridin-3-ylmethanamine hydrochloride) represents a critical "privileged structure" in modern drug discovery. As a bioisostere of tryptamine, it offers superior aqueous solubility and distinct hydrogen-bonding capabilities due to the pyridine nitrogen at position 7. This scaffold is extensively utilized in the design of ATP-competitive kinase inhibitors, serving as a hinge-binding motif where the 3-aminomethyl group acts as a versatile vector for probing solvent-exposed regions of the catalytic pocket.

Chemical Identity & Physical Properties[1][2]

| Property | Data |

| IUPAC Name | (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride |

| CAS Number (2HCl) | 1523618-08-7 |

| CAS Number (Free Base) | 1365272-14-5 |

| Molecular Formula | C₈H₉N₃[1][2] · 2HCl |

| Molecular Weight | 220.10 g/mol (Salt) / 147.18 g/mol (Base) |

| Appearance | Off-white to pale yellow hygroscopic solid |

| Solubility | High in Water, DMSO, Methanol; Low in DCM, Hexanes |

| pKa (Calculated) | ~8.9 (Primary amine), ~4.6 (Pyridine N) |

| Melting Point | >250°C (Decomposes) |

Strategic Importance in Medicinal Chemistry

The "Privileged" 7-Azaindole Scaffold

The 7-azaindole core is a bioisostere of indole and purine.[2] In kinase drug discovery, it mimics the adenine ring of ATP.[3] The N7 nitrogen accepts a hydrogen bond from the kinase hinge region, while the N1 hydrogen donates one.

The 3-Aminomethyl Vector

The C3 position is chemically unique. Unlike the C2 position, which often faces the steric bulk of the "gatekeeper" residue in kinases, the C3 position points towards the ribose-binding pocket or the solvent front. Functionalizing this position with a primary amine (aminomethyl) provides:

-

Solubility Enhancement : The ionizable amine drastically improves physicochemical properties compared to neutral alkyl chains.

-

Diversification Point : The primary amine serves as a handle for amide coupling, reductive amination, or sulfonylation to build libraries.

Figure 1: Mechanistic rationale for the 7-azaindole scaffold in kinase inhibitor design. The 3-aminomethyl group acts as a solubilizing linker to the solvent front.

Synthesis & Manufacturing Protocols

The synthesis of 3-aminomethyl-7-azaindole is non-trivial due to the electron-deficient nature of the pyridine ring, which deactivates the pyrrole ring towards electrophilic aromatic substitution compared to a standard indole. The most robust industrial route involves a Vilsmeier-Haack formylation followed by reductive amination or oxime reduction.

Validated Synthetic Pathway

Figure 2: Step-wise synthetic pathway from the parent 7-azaindole to the 3-aminomethyl dihydrochloride salt.

Detailed Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques.

Step 1: Synthesis of 7-Azaindole-3-carboxaldehyde (Intermediate)

-

Reagents : 7-Azaindole (1.0 eq), POCl₃ (1.2 eq), DMF (5.0 eq).

-

Procedure : Cool DMF to 0°C. Add POCl₃ dropwise (exothermic) to generate the Vilsmeier reagent. Stir for 30 min.

-

Add 7-azaindole dissolved in DMF slowly.

-

Heat the mixture to 80°C for 4 hours.

-

Quench : Pour onto ice/water. Neutralize with NaOH to pH 7-8. The solid aldehyde precipitates.

-

Purification : Filtration and recrystallization from Ethanol.

-

Yield : Typically 70-85%.

Step 2: Reductive Amination to 3-Aminomethyl-7-azaindole Method A: Oxime Reduction (Preferred for Purity)

-

Oxime Formation : Reflux the aldehyde (1.0 eq) with Hydroxylamine HCl (1.5 eq) and Sodium Acetate (1.5 eq) in Ethanol for 2 hours. Isolate the oxime.

-

Reduction : Dissolve oxime in Methanol. Add 10% Pd/C catalyst (10 wt%).

-

Stir under H₂ atmosphere (balloon pressure or 30 psi) for 12 hours. Alternatively, use Raney Nickel for faster kinetics.

-

Salt Formation : Filter catalyst. Add concentrated HCl (2.5 eq) to the filtrate. Evaporate solvent to obtain the dihydrochloride salt.[4]

-

Purification : Recrystallization from MeOH/Et₂O.

Handling, Stability, and Safety

| Parameter | Guideline |

| Storage | Store at -20°C. Highly hygroscopic; keep under inert gas (Argon/Nitrogen) if possible. |

| Stability | Stable in solid state for >2 years if desiccated. Solutions in DMSO/Water degrade slowly (oxidative dimerization) if exposed to air. |

| Safety Hazards | H315 : Causes skin irritation. H319 : Causes serious eye irritation. H335 : May cause respiratory irritation. |

| Incompatibility | Strong oxidizing agents, acid chlorides (unless acylation is intended), anhydrides. |

Analytical Verification (QC Criteria)

To ensure the integrity of the reagent before use in biological assays:

-

¹H NMR (DMSO-d₆) : Look for the methylene doublet at ~4.2 ppm and the disappearance of the aldehyde proton (~9.9 ppm). The aromatic region should show the characteristic pyrrolo[2,3-b]pyridine pattern (dd at ~8.3 ppm for C6-H).

-

LC-MS : Expect a parent ion [M+H]⁺ = 148.08 (Free base mass).

-

Chloride Content : Titration with AgNO₃ should confirm ~2.0 equivalents of Cl⁻ for the dihydrochloride salt.

References

-

Synthesis of 7-Azaindole Derivatives : Schirok, H. (2006).[5][6] "Synthesis of 1,3- and 1,3,6-Substituted 7-Azaindoles." The Journal of Organic Chemistry, 71(15), 5538–5545. Link

-

Kinase Inhibitor Design : Zhang, J., Yang, P. L., & Gray, N. S. (2009). "Targeting cancer with small molecule kinase inhibitors."[7] Nature Reviews Cancer, 9(1), 28–39. Link

-

Vilsmeier-Haack Protocol : Ivonin, S. P., et al. (2018). "Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation." ChemRxiv. Link

-

7-Azaindole Review : Popowycz, F., et al. (2003). "7-Azaindole: a versatile scaffold for the development of bioactive molecules."[8] Tetrahedron, 59(10), 1745-1759.

-

CAS Registry Data : PubChem Compound Summary for CID 91825850 (1H-Pyrrolo[2,3-b]pyridin-3-ylmethanamine hydrochloride). Link

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Azaindole synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. 7-Azaindole-3-carboxaldehyde 97 4649-09-6 [sigmaaldrich.com]

- 8. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Chemical Compatibility of 3-Amino-7-azaindole Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The successful integration of any chemical entity into a drug discovery workflow hinges on a comprehensive understanding of its chemical compatibility. This guide provides an in-depth technical analysis of 3-Amino-7-azaindole dihydrochloride, a key building block in the synthesis of bioactive molecules, particularly kinase inhibitors.[1] While often lauded for its favorable solubility and stability in high-throughput screening formats, a nuanced understanding of its reactivity and potential incompatibilities is crucial for robust and reproducible research.[1] This document moves beyond general statements to provide field-proven insights and actionable protocols for assessing and managing the chemical compatibility of this versatile compound.

Core Physicochemical Properties and Solubility Profile

3-Amino-7-azaindole dihydrochloride (1H-Pyrrolo[2,3-b]pyridin-3-amine dihydrochloride) is an off-white to brown crystalline powder. The dihydrochloride salt form generally enhances aqueous solubility compared to the free base.

Table 1: Key Physicochemical Properties of 3-Amino-7-azaindole

| Property | Value | Source |

| Molecular Formula | C₇H₇N₃·2HCl | Chem-Impex |

| Molecular Weight | 206.07 g/mol | Chem-Impex |

| Melting Point | 194-196 °C | [2] |

| pKa (predicted) | 8.42 ± 0.20 | [2] |

| Appearance | Off-white crystalline or brown powder | Chem-Impex |

Solubility Considerations

While generally cited for its "excellent solubility,"[1] empirical determination across a range of solvents is critical for various applications. The dihydrochloride salt form suggests good solubility in polar protic solvents. However, solubility in common organic solvents used in synthesis and purification requires careful consideration.

Table 2: Predicted and Observed Solubility Behavior

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale and Considerations |

| Polar Protic | Water, Methanol, Ethanol | High | The dihydrochloride salt readily dissolves in polar protic solvents capable of solvating the charged species. |

| Polar Aprotic | DMSO, DMF | Moderate to High | These solvents can solvate the salt form, although solubility may be slightly less than in protic solvents. |

| Ethers | THF, Diethyl ether | Low to Insoluble | The low polarity of ethers is generally insufficient to dissolve the ionic salt. |

| Halogenated | Dichloromethane (DCM), Chloroform | Low to Insoluble | Similar to ethers, these solvents are not polar enough to effectively solvate the dihydrochloride salt. |

| Hydrocarbons | Hexanes, Toluene | Insoluble | Non-polar solvents are incompatible with the ionic nature of the compound. |

Experimental Protocol: Determining Solubility

A standardized protocol to determine the solubility of 3-Amino-7-azaindole dihydrochloride in a specific solvent is as follows:

-

Preparation: Add a known excess amount of the compound to a vial containing a precise volume of the solvent of interest at a controlled temperature (e.g., 25 °C).

-

Equilibration: Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the solubility in mg/mL or mol/L.

Stability Profile: pH, Oxidation, and Photostability

The stability of 3-Amino-7-azaindole dihydrochloride is a critical parameter, particularly for solution-based assays and storage. The 3-aminoindole scaffold can be susceptible to degradation under certain conditions.[3]

pH Stability

The hydrolytic stability of a compound across a range of pH values is a key indicator of its robustness in aqueous environments.

Caption: Workflow for assessing pH-dependent hydrolytic stability.

Expected pH Stability Profile:

-

Acidic Conditions (pH 1-4): The compound is expected to be relatively stable due to the protonation of the amino group and the azaindole nitrogens, which reduces their nucleophilicity and susceptibility to electrophilic attack.

-

Neutral Conditions (pH 6-8): At neutral pH, the free amino group is more nucleophilic and potentially more susceptible to oxidative degradation.

-

Basic Conditions (pH > 8): In basic solutions, the deprotonated form is more electron-rich and likely more prone to oxidation.[3]

Oxidative Stability

Unprotected 3-aminoindoles are known to be sensitive to air and can undergo oxidative dimerization.[3] Therefore, compatibility with oxidizing agents is a significant concern.

Common Oxidizing Agents and Potential Incompatibilities:

-

Hydrogen Peroxide (H₂O₂): Exposure to hydrogen peroxide can lead to the oxidation of the electron-rich 3-aminoindole ring system. This can result in the formation of various oxidized species, potentially leading to discoloration and loss of compound integrity.

-

Peroxy Acids (e.g., m-CPBA): Stronger oxidizing agents like meta-chloroperoxybenzoic acid are likely to be incompatible, leading to rapid degradation.

-

Atmospheric Oxygen: Prolonged exposure to air, especially in solution and at elevated temperatures or in the presence of light, can lead to gradual oxidative degradation.

Photostability

Many indole-containing compounds exhibit photosensitivity. It is crucial to assess the impact of light on the stability of 3-Amino-7-azaindole dihydrochloride, especially for compounds stored in transparent containers or used in light-exposed assays.

Experimental Protocol: Forced Degradation Studies

To empirically determine the stability profile, a forced degradation study should be performed according to ICH Q1A(R2) guidelines.[4]

-

Stock Solution Preparation: Prepare a stock solution of 3-Amino-7-azaindole dihydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C).

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60 °C).

-

Oxidative Degradation: Dilute the stock solution with a solution of 3% hydrogen peroxide and keep it at room temperature.

-

Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 60 °C).

-

Photodegradation: Expose the solid compound and a solution to a light source as specified in ICH Q1B guidelines.

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Analysis: Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV and mass spectrometric detection) to quantify the parent compound and detect the formation of degradation products.

Reactivity with Common Synthetic Reagents

The utility of 3-Amino-7-azaindole dihydrochloride as a synthetic intermediate necessitates an understanding of its compatibility with various classes of reagents.

Reducing Agents

The compatibility with reducing agents is crucial for synthetic steps that may follow the introduction of the 3-amino-7-azaindole moiety.

-

Sodium Borohydride (NaBH₄): In neutral or basic conditions, NaBH₄ is generally compatible and will not reduce the aromatic azaindole ring. However, in acidic media, such as in the presence of a carboxylic acid, NaBH₄ can reduce the indole double bond to form an indoline.[5]

-

Catalytic Hydrogenation (e.g., H₂, Pd/C): This method is often used for the reduction of nitro groups to amines. While generally compatible with the azaindole core, prolonged reaction times or harsh conditions could potentially lead to the reduction of the pyridine ring.

-

Thiol-based Reducing Agents (e.g., DTT, TCEP): These are commonly used in biochemical assays to maintain a reducing environment. 3-Amino-7-azaindole is expected to be compatible with these reagents under typical assay conditions.

Coupling Reagents in Peptide and Amide Synthesis

The primary amino group of 3-Amino-7-azaindole is a key functional handle for derivatization. However, its nucleophilicity can also lead to side reactions with common coupling reagents.

Caption: Desired amide coupling versus potential side reaction with 3-Amino-7-azaindole.

-

Carbodiimides (e.g., EDC, DCC): These reagents activate carboxylic acids to form a highly reactive O-acylisourea intermediate. The amino group of 3-Amino-7-azaindole can react with this intermediate to form the desired amide bond.

-

Uronium/Guanidinium Salts (e.g., HATU, HBTU): These are highly efficient coupling reagents. However, the amino group of 3-Amino-7-azaindole can potentially react directly with the coupling reagent itself, leading to the formation of a guanidinium byproduct and consumption of both the starting material and the reagent. This is a known side reaction for electron-rich amines.

Recommendation: When using uronium/guanidinium-based coupling reagents, it is advisable to pre-activate the carboxylic acid before adding the 3-Amino-7-azaindole to the reaction mixture. This minimizes the concentration of the free coupling reagent available to react with the amino group of the azaindole.

Potential Degradation Pathways

Based on the chemistry of indoles and anilines, several degradation pathways can be anticipated for 3-Amino-7-azaindole.

Caption: Potential degradation pathways for 3-Amino-7-azaindole.

-

Oxidative Degradation: The electron-rich pyrrole ring and the amino substituent make the molecule susceptible to oxidation. This can lead to the formation of hydroxylated species, which can then undergo further oxidation or dimerization.

-

Hydrolytic Degradation: Under harsh acidic or basic conditions, cleavage of the pyrrole ring is a possibility, although this typically requires forcing conditions.

-

Photodegradation: Upon absorption of UV light, the molecule can be excited to a higher energy state, leading to the formation of reactive radical species that can then undergo a variety of reactions to form degradation products.

Concluding Remarks for the Practicing Scientist

3-Amino-7-azaindole dihydrochloride is a valuable and versatile building block in drug discovery. Its reputation for good solubility and stability is generally well-deserved for its application in high-throughput screening. However, researchers must remain vigilant to its potential chemical incompatibilities, particularly when moving into synthetic chemistry and formulation development.

Key Takeaways:

-

Verify Solubility: Do not assume solubility in all solvent systems. Empirically determine solubility in your specific application's solvent.

-

Protect from Oxidation: Due to the electron-rich nature of the 3-aminoindole moiety, minimize exposure to air and oxidizing agents, especially in solution. Store solutions under an inert atmosphere (e.g., nitrogen or argon) and consider the use of antioxidants for long-term storage.

-

Mind the pH: Be aware of the potential for increased degradation at neutral to basic pH. Buffer solutions accordingly for assays and storage.

-

Control Coupling Reactions: When using highly reactive coupling reagents, particularly of the uronium/guanidinium type, pre-activation of the carboxylic acid is a prudent strategy to avoid side reactions.

-

Conduct Forced Degradation Studies: For any new derivative of 3-Amino-7-azaindole intended for further development, a comprehensive forced degradation study is essential to identify potential liabilities and develop stability-indicating analytical methods.

By adhering to these principles and employing the outlined experimental protocols, researchers can effectively harness the synthetic potential of 3-Amino-7-azaindole dihydrochloride while ensuring the integrity and reproducibility of their scientific findings.

References

-

Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC - NIH. (URL: [Link])

-

Azaindoles - Inter Chem. (URL: [Link])

-

Impact of 3-Amino-1,2,4-Triazole (3-AT)-Derived Increase in Hydrogen Peroxide Levels on Inflammation and Metabolism in Human Differentiated Adipocytes - PubMed. (URL: [Link])

-

A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - MDPI. (URL: [Link])

-

Oxidatively induced reactivity in Rh( iii )-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - ResearchGate. (URL: [Link])

-

Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (URL: [Link])

-

Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation | Request PDF - ResearchGate. (URL: [Link])

-

Q1A(R2) Guideline - ICH. (URL: [Link])

-

SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. (URL: [Link])

-

Photophysics and Biological Applications of 7-Azaindole and Its Analogs - ACS Publications. (URL: [Link])

-

Azaindole grafted titanium dioxide for the photodegradation of pharmaceuticals under solar irradiation - PubMed. (URL: [Link])

-

API Excipient Compatibility Study - Veeprho. (URL: [Link])

-

Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. (URL: [Link])

-

On the reaction of indole with sodium borohydkide in trifluoroacetic acid - ResearchGate. (URL: [Link])

-

Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (URL: [Link])

-

Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. (URL: [Link])

-

Kinetics and Mechanisms of Degradation of the Antileukemic Agent 5-azacytidine in Aqueous Solutions - PubMed. (URL: [Link])

-

Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC - NIH. (URL: [Link])

-

Inhibition of indoleamine 2,3 dioxygenase activity by H2O2 - PubMed. (URL: [Link])

-

Reaction of InCl3 with various reducing agents: InCl3-NaBH4-mediated reduction of aromatic and aliphatic nitriles to primary amines - PubMed. (URL: [Link])

-

The Azaindole Framework in the Design of Kinase Inhibitors - PMC - PubMed Central. (URL: [Link])

-

Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - MDPI. (URL: [Link])

-

HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. (URL: [Link])

-

Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis - Soft Matter (RSC Publishing). (URL: [Link])

-

Design and optimization of polyindole-integrated bimetallic composites (PLN/CuO–NiO and PLN/Mn–Cu) for efficient photocatalytic degradation of imidacloprid under sunlight irradiation - Materials Advances (RSC Publishing). (URL: [Link])

-

Human Indoleamine 2,3-Dioxygenase Is a Catalyst of Physiological Heme Peroxidase Reactions - Amanote. (URL: [Link])

-

Integrated Quality Assessment: Drug Product - FDA. (URL: [Link])

-

Impact of 3-Amino-1,2,4-Triazole (3-AT)-Derived Increase in Hydrogen Peroxide Levels on Inflammation and Metabolism in Human Differentiated Adipocytes | PLOS One. (URL: [Link])

-

Sop for force degradation study - Pharma Dekho. (URL: [Link])

-

Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws]. (URL: [Link])

-

Analytical methodologies for discovering and profiling degradation-related impurities | Request PDF - ResearchGate. (URL: [Link])

-

Annex 3 - World Health Organization (WHO). (URL: [Link])

-

(PDF) Insights into Polymer Biodegradation - Investigations on oxidative, hydrolytic and enzymatic Pathways - ResearchGate. (URL: [Link])

-

Photoinduced transformations of Acid Violet 7 and Acid Green 25 in the presence of TiO 2 suspension | Request PDF - ResearchGate. (URL: [Link])

-

Degradation of Opioids and Opiates During Acid Hydrolysis Leads to Reduced Recovery Compared to Enzymatic Hydrolysis - PubMed. (URL: [Link])

-

Sop for force degradation study - Pharma Dekho. (URL: [Link])

-

Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate. (URL: [Link])

-

Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC - NIH. (URL: [Link])

-

Reaction Mechanism of a New Variant of “Selective Reduction” Using Sodium Borohydride (NaBH4) and Iodine (I2) - SvedbergOpen. (URL: [Link])

-

(PDF) Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (URL: [Link])

-

Reduction of α-amino acids to chiral amino alcohols with sodium borohydride and boron trifluoride-ether - TSI Journals. (URL: [Link])

-

Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - NIH. (URL: [Link])

-

Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (URL: [Link])

-

Insights into the Time Evolution of Slowly Photodegrading Contaminants - MDPI. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-AMINO-7-AZAINDOLE | 189882-31-3 [chemicalbook.com]

- 3. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene [mdpi.com]

- 4. database.ich.org [database.ich.org]

- 5. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]

Navigating the Commercial Landscape of 3-Aminomethyl-7-azaindole Hydrochloride: A Technical Guide for Researchers

Introduction: The Rising Prominence of the 7-Azaindole Scaffold in Kinase Inhibition

For researchers and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the 7-azaindole scaffold has emerged as a privileged structure.[1] Its unique bioisosteric relationship with purines allows it to effectively mimic the hinge-binding motif of ATP, a critical interaction for kinase inhibition.[2] This guide provides an in-depth technical overview of a key building block, 3-Aminomethyl-7-azaindole hydrochloride (also known as 3-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride), focusing on its commercial availability, chemical properties, and its strategic application in the synthesis of next-generation kinase inhibitors. The hydrochloride salt form enhances the compound's solubility and stability, making it a preferred reagent in many synthetic applications.[3]

Chemical Identity and Properties

A clear understanding of the fundamental properties of 3-Aminomethyl-7-azaindole hydrochloride is paramount for its effective use in research and development.

| Property | Value | Source |

| Chemical Name | 3-(Aminomethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride | - |

| Synonyms | 3-Aminomethyl-7-azaindole hydrochloride | - |

| CAS Number | 1408075-79-5 (hydrochloride salt) | - |

| Molecular Formula | C₈H₁₀ClN₃ | - |

| Molecular Weight | 183.64 g/mol | - |

| Appearance | Typically an off-white to pale yellow solid | [3] |

Note: Some suppliers may reference the CAS number of the free base, 933691-80-6.

Commercial Availability: A Snapshot of the Supplier Landscape

The accessibility of this key building block is crucial for advancing research programs. While the number of suppliers is growing, it remains a specialized chemical. Below is a representative list of commercial sources. Researchers are advised to request certificates of analysis to confirm purity and specifications.

| Supplier | Product Name | Notes |

| Sunway Pharm Ltd. | 3-Aminomethyl-7-azaindole hydrochloride | Lists CAS 933691-80-6 (free base). |

| Chem-Impex International, Inc. | 3-Amino-7-azaindole dihydrochloride | A related compound, researchers should verify if their synthetic route can utilize this starting material.[3] |

| MySkinRecipes | 2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | Offers related 7-azaindole derivatives, indicating a specialization in this chemical class.[4] |

| Synthonix | 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | Provides a range of substituted 7-azaindole building blocks.[5] |

Strategic Importance in Kinase Inhibitor Design: Targeting the PI3K/Akt/mTOR Pathway

The 7-azaindole core is a cornerstone in the design of inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, a cascade frequently dysregulated in cancer.[6][7] The 3-aminomethyl substituent of the title compound serves as a critical vector for synthetic elaboration, allowing for the introduction of various pharmacophores to enhance potency, selectivity, and pharmacokinetic properties.[8]

The rationale for its utility is rooted in the bidentate hydrogen bonding that the 7-azaindole scaffold forms with the kinase hinge region, mimicking the interaction of adenine in ATP.[2] The aminomethyl group at the 3-position provides a versatile handle for chemists to build out from this core, targeting specific sub-pockets within the kinase active site. This strategic derivatization is key to achieving selectivity for different kinase isoforms, a major challenge in the field.

Caption: Interaction of a 3-aminomethyl-7-azaindole-based inhibitor with a kinase active site.

Synthetic Considerations and Methodologies

The synthesis of 3-Aminomethyl-7-azaindole hydrochloride is a multi-step process that requires careful control of reaction conditions. While specific, detailed protocols are often proprietary, the general synthetic strategies can be inferred from the chemical literature and patents. A common conceptual approach is outlined below.

Conceptual Synthetic Workflow:

Caption: A generalized synthetic workflow for 3-Aminomethyl-7-azaindole hydrochloride.

Exemplary Experimental Protocol (Conceptual):

-

Step 1: Synthesis of the 7-Azaindole Core: This can be achieved through various named reactions, such as those involving the coupling of a substituted aminopyridine with a suitable partner to construct the pyrrole ring.[9]

-

Step 2: Functionalization at the C3 Position: The 7-azaindole core can be functionalized at the 3-position with an electrophilic reagent to introduce a group that can be later converted to an aminomethyl group. For instance, a Vilsmeier-Haack reaction could introduce a formyl group (-CHO), or a cyanation reaction could introduce a nitrile group (-CN).

-

Step 3: Reduction to the Amine: The formyl or nitrile group at the C3 position can be reduced to the aminomethyl group (-CH₂NH₂) using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Step 4: Hydrochloride Salt Formation: The resulting 3-aminomethyl-7-azaindole free base is then treated with hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether, isopropanol) to precipitate the hydrochloride salt. The salt is typically isolated by filtration and dried under vacuum.

Handling, Storage, and Safety

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place. Some suppliers of related compounds recommend storage at refrigerated temperatures (2-8 °C).[3]

-

Safety: The toxicological properties have not been thoroughly investigated. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled. In case of exposure, seek immediate medical attention.[10]

Conclusion and Future Outlook

3-Aminomethyl-7-azaindole hydrochloride is a valuable and increasingly important building block for the synthesis of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway. Its commercial availability, while still somewhat limited, is expanding to meet the demands of the drug discovery community. A thorough understanding of its chemical properties, synthetic accessibility, and strategic application is crucial for medicinal chemists aiming to develop novel therapeutics for a range of diseases, most notably cancer. As research in this area continues to grow, the demand for this and other functionalized 7-azaindole derivatives is expected to increase, likely leading to a broader supplier base and more readily available technical and safety data.

References

-

Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. National Center for Biotechnology Information. [Link]

- WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.

-

Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. National Center for Biotechnology Information. [Link]

-

Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI. [Link]

-

7-AZAINDOLE 98% FOR SYNTHESIS MSDS CAS No: 271-63-6 MSDS. Loba Chemie. [Link]

-

Synthesis and Evaluation of 1 H -Pyrrolo[ 2, 3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. [Link]

-

7-Azaindole, 98%, COA, Certificate of Analysis, 271-63-6, A 2723. Otto Chemie Pvt. Ltd.[Link]

-

(PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. [Link]

-

PI3K/Akt/mTOR inhibitors. Adooq Bioscience. [Link]

-

Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

-

Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]

-

1H-Pyrrolo[3,2-b]pyridine, 5g, Each. CP Lab Safety. [Link]

-

3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine. Synthonix. [Link]

-

3-(Aminomethyl)pyridine. Oakwood Chemical. [Link]

-

2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. MySkinRecipes. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine [myskinrecipes.com]

- 5. Synthonix, Inc > 145934-58-3 | 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine [synthonix.com]

- 6. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]

- 9. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2014102377A1 - Azaindole derivatives as multi kinase inhibitors - Google Patents [patents.google.com]

The 7-Azaindole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Abstract

The 7-azaindole scaffold, a bioisostere of both indole and purine, has emerged as a "privileged structure" in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to form specific, bidentate hydrogen bonds have propelled it to the forefront of drug discovery, particularly in the realm of kinase inhibition.[4][5] This guide provides an in-depth technical analysis of the 7-azaindole core, exploring its fundamental physicochemical properties, key synthetic strategies, and diverse therapeutic applications. We will delve into the causal relationships that make this scaffold a preferred choice for medicinal chemists, from its superior hydrogen-bonding capacity to its favorable modulation of pharmacokinetic profiles. Through detailed case studies of approved drugs and clinical candidates, alongside practical experimental protocols, this document serves as a comprehensive resource for researchers and drug development professionals seeking to leverage the power of the 7-azaindole scaffold.

The 7-Azaindole Core: A Strategic Bioisosteric Choice

The strategic replacement of a carbon atom in the indole's benzene ring with a nitrogen atom at the 7-position gives rise to 7-azaindole (1H-Pyrrolo[2,3-b]pyridine).[6][7] This seemingly minor alteration has profound implications for a molecule's biological activity and drug-like properties. As a bioisostere of indole and the purine system, 7-azaindole offers a unique combination of features that medicinal chemists can exploit.[1][2][7]

The introduction of the pyridine nitrogen atom significantly modulates the scaffold's physicochemical properties compared to its indole counterpart.[2] It increases the molecule's polar surface area and potential for hydrogen bonding, which can lead to improved aqueous solubility and more favorable interactions with biological targets.[2] This modification provides a powerful tool for fine-tuning a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, a critical aspect of drug design.[3]

Physicochemical Properties: The Nitrogen Advantage

The key distinction of the 7-azaindole scaffold lies in its hydrogen bonding capability. Unlike indole, which possesses only a hydrogen bond donor (the pyrrole N-H), 7-azaindole features both a donor (pyrrole N-H) and a well-positioned acceptor (the pyridine N7 atom).[1][8] This dual functionality is the cornerstone of its success in many drug classes, most notably kinase inhibitors.

| Property | Indole | 7-Azaindole | Rationale for Change |

| pKa (Pyrrole NH) | ~17 | ~16.5 | The electron-withdrawing nature of the adjacent pyridine nitrogen increases the acidity of the pyrrole N-H proton. |

| pKa (Conjugate Acid) | N/A | ~4.6 | The pyridine nitrogen (N7) is basic and can be protonated, which can significantly influence solubility in acidic environments (e.g., the stomach). |

| Hydrogen Bonding | 1 Donor | 1 Donor, 1 Acceptor | The N7 atom provides a crucial hydrogen bond acceptor site, enabling bidentate interactions.[8] |

| Aqueous Solubility | Low | Generally Higher | The increased polarity and ability to be protonated often lead to improved solubility over the parent indole.[2] |

The Quintessential Hinge-Binder: Dominance in Kinase Inhibition

Protein kinases, which regulate a vast array of cellular processes, are among the most important drug targets, especially in oncology.[4][9] The majority of kinase inhibitors are designed to be ATP-competitive, binding to the ATP pocket and interacting with a flexible "hinge" region that connects the N- and C-lobes of the kinase domain.[5][8]

The 7-azaindole scaffold is an exceptional hinge-binding motif because it perfectly mimics the hydrogen bonding pattern of the adenine base of ATP.[1][2] The pyrrole N-H acts as a hydrogen bond donor, while the pyridine N7 atom serves as an acceptor, forming two critical hydrogen bonds with the backbone amide groups of the kinase hinge region.[1][4][8] This bidentate interaction provides a strong and specific anchor for the inhibitor, leading to high potency.[5]

Caption: Bidentate hydrogen bonding of 7-azaindole with the kinase hinge.

This interaction is exemplified by Vemurafenib (Zelboraf®) , the first FDA-approved drug containing a 7-azaindole scaffold.[4][8] Developed using a fragment-based drug discovery approach, Vemurafenib is a potent inhibitor of the B-RAF V600E mutant kinase, a key driver in many cases of melanoma.[1][2] Its 7-azaindole core anchors it to the kinase hinge, allowing the rest of the molecule to make favorable interactions within the ATP-binding site, leading to high affinity and selectivity.[1][8]

Synthetic Strategies for 7-Azaindole Derivatives

The growing importance of the 7-azaindole scaffold has spurred the development of numerous synthetic methodologies for its construction and functionalization.[10] The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Modern metal-catalyzed cross-coupling reactions are frequently employed to build complexity around the core.

General Synthetic Workflow: A Cross-Coupling Approach

A common and versatile strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine starting material. This often involves a Sonogashira or Suzuki coupling followed by a cyclization step. This approach allows for the late-stage introduction of diversity elements.

Caption: A common workflow for synthesizing substituted 7-azaindoles.

This workflow is highly modular. For instance, starting with 2-amino-3-iodopyridine, a Sonogashira coupling introduces an alkyne, which can then undergo a base-mediated indolization to form the 2-substituted 7-azaindole ring system.[11] Alternatively, Suzuki-Miyaura coupling reactions can be used to install aryl or other groups at various positions, particularly on pre-formed 7-azaindole cores that have been halogenated at specific sites.[7][12]

Key Synthetic Reactions

-

Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. It is invaluable for creating the C2-C3 bond of the pyrrole ring.[11]

-

Suzuki-Miyaura Coupling: A palladium-catalyzed reaction between an organoboron compound and an organohalide. It is widely used to append aryl or heteroaryl substituents to the 7-azaindole core, often at the C3 or C5 positions, to explore structure-activity relationships (SAR).[7][9]

-

Bartoli Indole Synthesis: A classic method that can be adapted for azaindoles, involving the reaction of a nitro-pyridine with a vinyl Grignard reagent. While effective, it can have limitations in terms of functional group tolerance.

-

Rhodium-Catalyzed C-H Activation: More recent methods utilize transition metals like Rhodium(III) to catalyze the coupling of 2-aminopyridines with alkynes, offering an efficient route to the scaffold.[13]

Therapeutic Applications & Case Studies

The versatility of the 7-azaindole scaffold is evident in the breadth of its applications across various disease areas. While its stronghold is in oncology, its utility extends to inflammatory diseases, neurodegenerative disorders, and infectious diseases.[4][9]

Oncology

The primary application of 7-azaindoles is in the development of small-molecule kinase inhibitors for cancer therapy.[2][14]

-

BRAF Inhibitors: As discussed, Vemurafenib targets the BRAF V600E mutation in melanoma.[2]

-

CSF-1R Inhibitors: Pexidartinib (Turalio®) is an FDA-approved inhibitor of the colony-stimulating factor 1 receptor (CSF-1R) kinase for treating tenosynovial giant cell tumors.[1][2]

-

PI3K Inhibitors: The PI3K/AKT/mTOR pathway is a critical signaling cascade often deregulated in cancer.[15] Novel 7-azaindole derivatives have been developed as potent inhibitors of PI3K, demonstrating significant anti-proliferative activity in various tumor cell lines.[2][15]

-

FGFR4 Inhibitors: Fibroblast growth factor receptor 4 (FGFR4) is a target in hepatocellular carcinoma. Structure-based design has led to selective and covalent 7-azaindole-based FGFR4 inhibitors that show significant anti-tumor activity in preclinical models.[16]

-

Dual CDK9/Haspin Inhibitors: Compounds bearing the 7-azaindole scaffold have been identified as dual inhibitors of cyclin-dependent kinase 9 (CDK9) and Haspin kinase, both of which are considered promising oncology targets.[17]

Other Therapeutic Areas

-

Asthma and Allergic Diseases: Fevipiprant , a 7-azaindole derivative, was investigated as a selective antagonist of the CRTh2 receptor for the treatment of asthma.[2]

-

Neurodegenerative Disorders: Kinases such as DYRK1A are implicated in neurodegenerative diseases like Alzheimer's. The 7-azaindole scaffold has been utilized to develop inhibitors for these targets.[2][9]

-

Infectious Diseases: The scaffold has been explored for antiviral applications. Researchers have designed 7-azaindole derivatives that inhibit the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, a critical step in viral entry.[18] It has also been investigated for activity against HIV-1 integrase.[12]

Table of Representative 7-Azaindole Based Therapeutic Agents

| Compound | Target(s) | Therapeutic Area | Status |

| Vemurafenib | BRAF V600E Kinase | Oncology (Melanoma) | Approved[2] |

| Pexidartinib | CSF-1R Kinase | Oncology (Tenosynovial Giant Cell Tumor) | Approved[2] |

| Fevipiprant | CRTh2 Receptor | Inflammation (Asthma) | Clinical Development[2] |

| AZD6738 | ATR Kinase | Oncology | Clinical Development[2] |

| Compound 30 (Ref.[16]) | FGFR4 Kinase | Oncology (Hepatocellular Carcinoma) | Preclinical[16] |

Experimental Protocol: Synthesis of a C3-Arylated 7-Azaindole Derivative

This section provides a representative, self-validating protocol for the synthesis of a C3-arylated 7-azaindole via a Suzuki-Miyaura cross-coupling reaction. This protocol is illustrative of the key steps involved in modifying the scaffold to probe SAR.

Objective: To synthesize 3-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine from 3-bromo-1H-pyrrolo[2,3-b]pyridine.

Materials:

-

3-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

-

(4-methoxyphenyl)boronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

-

Triphenylphosphine (PPh₃, 0.1 eq)

-

Potassium carbonate (K₂CO₃, 3.0 eq)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Nitrogen or Argon gas inlet

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Flash chromatography system

Step-by-Step Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask, add 3-bromo-1H-pyrrolo[2,3-b]pyridine (e.g., 1.97 g, 10 mmol), (4-methoxyphenyl)boronic acid (1.82 g, 12 mmol), and potassium carbonate (4.15 g, 30 mmol).

-

Inert Atmosphere: Seal the flask with a septum and purge with nitrogen gas for 10 minutes to create an inert atmosphere. This is critical as the palladium catalyst can be sensitive to oxygen.

-

Solvent Addition: Add anhydrous 1,4-dioxane (40 mL) and degassed water (10 mL) via syringe. Stir the mixture to form a suspension.

-

Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (112 mg, 0.5 mmol) and triphenylphosphine (262 mg, 1.0 mmol). Add this catalyst mixture to the reaction flask under a positive flow of nitrogen.

-

Heating and Monitoring: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:EtOAc mobile phase) every hour. The disappearance of the starting bromide spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 4-6 hours.

-

Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (100 mL) and water (50 mL). Transfer the contents to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL). The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Combine the fractions containing the pure product.

-

Characterization (Self-Validation):

-

Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

The NMR spectra should show characteristic peaks for both the 7-azaindole core and the newly introduced 4-methoxyphenyl group.

-

HRMS should provide an exact mass measurement that corresponds to the calculated molecular formula of the product (C₁₄H₁₂N₂O), confirming its elemental composition.

-

Future Outlook

The 7-azaindole scaffold is far from reaching its full potential. Its proven success ensures its continued use as a foundational element in kinase inhibitor design. Future research will likely focus on:

-

Novel Target Classes: Expanding the application of 7-azaindole to other enzyme families and receptor types.

-

Covalent and Allosteric Inhibition: Designing 7-azaindole derivatives that can form covalent bonds with their targets or bind to allosteric sites, potentially offering greater selectivity and duration of action.

-

Advanced Synthetic Methods: Developing more efficient, sustainable, and site-selective methods for functionalizing the 7-azaindole ring to rapidly generate diverse chemical libraries.[10]

-

Targeted Protein Degradation: Incorporating the 7-azaindole scaffold into Proteolysis-Targeting Chimeras (PROTACs) as a warhead to bind to target proteins and induce their degradation.

The unique blend of favorable physicochemical properties, synthetic tractability, and a remarkable ability to engage in high-affinity biological interactions guarantees that the 7-azaindole core will remain a cornerstone of medicinal chemistry for years to come.

References

-

Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. [Link]

-

7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. [Link]

-

An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (2023-12-19). PubMed. [Link]

-

Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022-05-13). ACS Publications. [Link]

-

Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. [Link]

-

7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]

-

Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]

-

Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. (2020-06-01). PubMed. [Link]

-

The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]

-

Azaindole Therapeutic Agents. PubMed Central. [Link]

-

The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. [Link]

-

Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

-

Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023-02-22). ACS Omega. [Link]

-

Azaindole synthesis. Organic Chemistry Portal. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]

- 7. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 8. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Azaindole synthesis [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]

- 14. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of the 3-Aminomethyl Motif in 7-Azaindole Derivatives

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists

Executive Summary: The 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in modern drug discovery, widely recognized as a bioisostere of both indole and purine.[1][2] Its utility stems from its ability to mimic the hydrogen-bonding pattern of the adenine ring in ATP, making it a cornerstone in the design of Type I and Type II kinase inhibitors.

While the 7-azaindole core provides the essential "hinge-binding" motif (via N1 and N7), the 3-position serves as the critical vector for elaboration. The introduction of a 3-aminomethyl group (–CH₂–NRR’) at this position is not merely a structural extension; it is a strategic medicinal chemistry maneuver designed to:

-

Modulate Physicochemical Properties: Introduce a basic center to improve aqueous solubility and tune logD.

-

Target Solvent-Exposed Residues: Extend the pharmacophore into the ribose binding pocket or the solvent front, often forming salt bridges with conserved Aspartate or Glutamate residues.

-

Enhance Selectivity: Exploit subtle differences in the "sugar pocket" of kinases or the orthosteric sites of GPCRs (e.g., Dopamine D4).

This guide details the structural rationale, synthetic methodologies, and functional impact of the 3-aminomethyl-7-azaindole motif.

Structural Biology & Mechanistic Rationale

The Hinge-Binder Plus Vector Concept

In the context of kinase inhibition, the 7-azaindole core binds to the hinge region of the kinase ATP-binding site.[3] The N1-H acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Glu, Met), while the N7 acts as a hydrogen bond acceptor from the backbone amide.[4]

The 3-position of the 7-azaindole ring points directly towards the ribose binding pocket and the solvent interface . Functionalizing this position with an aminomethyl group creates a flexible methylene bridge (-CH2-) that decouples the electronic system of the amine from the aromatic core, allowing the nitrogen atom to adopt a tetrahedral geometry and interact with specific polar residues.

Key Interactions

-

Salt Bridges: The basic nitrogen of the aminomethyl group (often protonated at physiological pH) can form high-energy salt bridges with the carboxylate side chains of conserved residues such as Asp (often part of the DFG motif or the catalytic loop) or Glu (in the

C-helix). -

Solubility Handle: The ionization of the amine significantly lowers the logP of the parent lipophilic scaffold, improving oral bioavailability and reducing promiscuous binding.

Figure 1: Schematic representation of the bidentate hinge binding of 7-azaindole and the interaction of the 3-aminomethyl tail with acidic residues in the kinase pocket.[3]

Synthetic Methodologies

Synthesizing 3-aminomethyl-7-azaindoles requires navigating the electron-deficient nature of the pyridine ring, which can make electrophilic aromatic substitution (like the classic Mannich reaction) sluggish compared to indoles. Three robust protocols are recommended based on the substrate's complexity.

Protocol A: The Modified Mannich Reaction

Best for: Rapid diversification with secondary amines; introducing simple dialkylaminomethyl groups. Mechanism: The reaction utilizes pre-formed iminium species or acidic catalysis to overcome the reduced nucleophilicity of the C3 position.

-

Reagents: 7-azaindole (1.0 eq), Paraformaldehyde (1.2 eq), Secondary Amine (1.1 eq).

-

Solvent: Isopropanol or Acetic Acid.

-

Conditions: Reflux for 4–12 hours.

-

Note: For electron-deficient 7-azaindoles (e.g., 5-halo substituted), adding a Lewis acid (ZnCl₂) or using N,N-dimethylmethyleneammonium chloride (Eschenmoser’s salt) in DCM is preferred.

Protocol B: Reductive Amination via 3-Formyl Intermediate

Best for: High-fidelity synthesis of complex secondary and tertiary amines; avoids dimer formation. Mechanism: Stepwise formation of an imine followed by hydride reduction.

-

Step 1 (Formylation): Vilsmeier-Haack reaction (POCl₃/DMF) or Duff reaction on 7-azaindole to yield 7-azaindole-3-carboxaldehyde .

-

Step 2 (Reductive Amination):

-

Mix Aldehyde (1.0 eq) and Amine (1.1 eq) in DCE or MeOH.

-

Add catalytic AcOH (if using secondary amines).

-

Stir 1h to form imine/hemiaminal.

-

Add Reducing Agent: NaBH(OAc)₃ (1.5 eq) or NaCNBH₃ .

-

Stir at RT for 2–16h.

-

Protocol C: Reduction of 3-Cyano-7-azaindoles

Best for: Generating primary amines (–CH₂NH₂). Mechanism: Catalytic hydrogenation or hydride reduction of a nitrile.

-

Precursor: 3-cyano-7-azaindole (synthesized via electrophilic cyanation).

-

Reduction:

-

Catalytic: H₂ (50 psi), Raney Ni or Pd/C, in MeOH/NH₃ (to prevent secondary amine formation).

-

Chemical: LiAlH₄ in THF (0°C to RT).

-

Figure 2: Primary synthetic routes for accessing 3-aminomethyl-7-azaindole derivatives.

Case Studies & Applications

Kinase Inhibitors: Pexidartinib (PLX3397) Context

While Pexidartinib (Turalio) is formally a 3-((pyridin-3-yl)methyl)-7-azaindole, its design principles mirror the 3-aminomethyl strategy. The methylene bridge at C3 projects the pyridine tail into the "switch control pocket," interacting with the juxtamembrane region. This highlights the utility of the C3-methylene linker in maintaining the correct vector for selectivity against CSF1R, KIT, and FLT3.

Dopamine D4 Receptor Ligands

Research into selective Dopamine D4 ligands identified L-750,667 , a compound featuring a 3-(piperazin-1-ylmethyl)-7-azaindole core.

-

Role: The 7-azaindole mimics the indole of serotonin/dopamine.

-

Aminomethyl Function: The piperazine nitrogen, linked via the methylene group, forms a crucial salt bridge with Asp115 in the D4 receptor binding pocket. This interaction is essential for high-affinity binding (Ki < 1 nM).

Antiviral Agents (SARS-CoV-2)

Recent studies (e.g., ASM series) have utilized 3-aminomethyl-7-azaindoles to inhibit the SARS-CoV-2 spike protein interaction with ACE2. The aminomethyl substituent was found to bind to a specific sub-pocket on the RBD (Receptor Binding Domain), improving potency by 20-fold compared to the unsubstituted scaffold.

Comparative Data: Substituent Effects

The following table summarizes the impact of modifying the 3-position of the 7-azaindole scaffold.

| 3-Position Substituent | Electronic Effect | Physicochemical Impact | Primary Binding Role |

| -H (Unsubstituted) | Neutral | Moderate LogP | Hinge binding only (Core) |

| -Amino (-NH₂) | Electron Donating (+M) | Increases Polarity | Direct H-bond donor/acceptor |

| -Aryl/Heteroaryl | Conjugation / Steric | Increases LogP (Lipophilic) | Hydrophobic/Stacking interactions |

| -Aminomethyl (-CH₂NR₂) | Insulated (No Conjugation) | Decreases LogP (Basic) | Salt Bridge / Long-range Electrostatics |

References

-

Vertex Pharmaceuticals. (2022). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Link

-

Takayuki Irie, Masaaki Sawa. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin. Link

-

Seung-Jun Oh, et al. (2004).[5] Synthesis and evaluation of fluorine-substituted 1H-pyrrolo[2,3-b]pyridine derivatives for dopamine D4 receptor imaging. Bioorganic & Medicinal Chemistry. Link

-

Popowycz, F., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI Pharmaceuticals. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 25151352, Pexidartinib. PubChem.[6] Link

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]

- 4. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]

- 5. 7-Azaindole-3-carboxaldehyde 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Cobimetinib - Wikipedia [en.wikipedia.org]

7-Azaindole: The Purine-Mimetic "Privileged" Scaffold in Kinase Discovery

The following technical guide serves as an advanced primer on the 7-azaindole scaffold, designed for medicinal chemists and drug discovery professionals.

Executive Summary

In the hierarchy of medicinal chemistry scaffolds, 7-azaindole (1H-pyrrolo[2,3-b]pyridine) occupies a "privileged" status, particularly in oncology and immunology.[1][2] Unlike its carbocyclic parent (indole), 7-azaindole possesses a unique electronic signature that mimics the adenine core of ATP. This guide dissects the structural rationale, synthetic pathways, and critical metabolic liabilities (specifically Aldehyde Oxidase) that every lead optimization scientist must navigate when employing this scaffold.

Part 1: The "Privileged" Status – Physicochemical Rationale

To understand the utility of 7-azaindole, one must contrast it with indole.[3] While indole is a lipophilic, electron-rich aromatic system, the introduction of nitrogen at the 7-position (N7) fundamentally alters the physicochemical landscape.

Electronic Divergence & Basicity

The N7 nitrogen is a pyridine-like nitrogen with a lone pair available for hydrogen bonding.

-

Indole:

(protonation occurs at C3, disrupting aromaticity). Effectively non-basic in physiological conditions. -

7-Azaindole:

(protonation at N7). This moderate basicity improves aqueous solubility and allows for salt formation, a critical advantage for oral bioavailability.

The Bioisostere Concept

7-Azaindole is a classic bioisostere of purine . The N1-H and N7 atoms spatially and electronically mimic the N9-H and N1 atoms of adenine. This mimicry is the primary driver of its high hit rate in ATP-competitive kinase inhibitor screens.

Figure 1: The structural evolution from Indole to 7-Azaindole highlights the bioisosteric relationship to Purine.[2][3][4][5][6][7][8]

Part 2: Structural Biology – The Kinase Hinge Motif[1][2]

The defining feature of 7-azaindole in drug design is its ability to form a bidentate hydrogen bond with the kinase hinge region.[1][2]

The "Hinge Binder" Mechanism

In the ATP-binding pocket of kinases, the "hinge" region connects the N- and C-terminal lobes. The backbone residues of this region act as H-bond donors and acceptors.[1][2][9]

-

N1-H (Pyrrole): Acts as a Hydrogen Bond Donor to the backbone carbonyl of the hinge residue (e.g., Glu, Leu).

-

N7 (Pyridine): Acts as a Hydrogen Bond Acceptor from the backbone amide NH.

This "Donor-Acceptor" (D-A) motif is thermodynamically favorable and provides the rigid anchoring required for selectivity.

Figure 2: The bidentate binding mode of 7-azaindole within the kinase ATP pocket. This dual interaction anchors the molecule, orienting substituents at C3 and C5 into the solvent-exposed or gatekeeper regions.

Part 3: Synthetic Methodologies & Functionalization[3][7][10][11]

From a practical synthesis standpoint, 7-azaindole is versatile but requires specific handling compared to indoles due to the electron-deficient pyridine ring.

Core Functionalization Strategy

The standard medicinal chemistry workflow focuses on orthogonal functionalization:

-

C3-Position: Highly nucleophilic (enamine-like). Susceptible to Electrophilic Aromatic Substitution (EAS).

-

N1-Position: Nucleophilic. Standard alkylation/arylation.

-

C5-Position: Accessible via halogenation (often pre-installed) or C-H activation.

-

C2-Position: The metabolic "hotspot" (see Part 5).

Protocol: C3-Iodination & Suzuki Coupling (Standard Workflow)

This is the most robust route to generate libraries.

Step 1: C3-Iodination

-

Reagents: N-Iodosuccinimide (NIS), KOH (or DMF).

-

Mechanism: Electrophilic attack at the electron-rich C3.

-

Why: Iodine is a superior handle for palladium-catalyzed coupling compared to bromine.

Step 2: N1-Protection/Arylation

-

Reagents: SEM-Cl (protection) or Ar-X/CuI (Ullmann/Chan-Lam).

-

Why: The N1-H is often required for binding (see Part 2), so transient protection (SEM/Boc) is common during synthesis, or it is arylated if the target pocket accommodates it.

Step 3: Suzuki-Miyaura Coupling

-

Reagents: Boronic acid (

), Pd(dppf)Cl2, -

Outcome: Installation of diverse aryl/heteroaryl groups at C3 to access the "gatekeeper" pocket.

| Reaction Type | Position | Reagents (Typical) | Key Utility |

| Halogenation | C3 | NIS, DMF or | Entry to Pd-coupling |

| N-Alkylation | N1 | Solubility/PK modulation | |

| Minisci Rxn | C2/C4 | Radical C-H alkylation | |

| N-Oxidation | N7 | mCPBA | Activates C4/C6 for |

Part 4: Drug Discovery Case Study – Vemurafenib[1]

Drug: Vemurafenib (Zelboraf) Target: BRAF V600E (Melanoma) Approval: FDA (2011)

The Scaffold Evolution

The discovery of Vemurafenib illustrates the power of the 7-azaindole scaffold in "Fragment-Based Drug Discovery" (FBDD).[1]

-

Initial Hit: A low-affinity 7-azaindole fragment was identified via crystallography screening against PIM1 kinase (off-target).

-

Optimization: The scaffold was repurposed for BRAF.

-

Key Modification:

-

C3-Substitution: A 4-chlorophenyl group was added to target the hydrophobic pocket.

-

C5-Substitution: A difluoro-sulfonamide moiety was installed to improve potency and selectivity.

-

-

Result: The 7-azaindole core provided the necessary hinge-binding affinity (

nM) while maintaining a molecular weight amenable to oral dosing.

Part 5: The "Achilles Heel" – Aldehyde Oxidase (AO) Liability

This is the most critical section for a development scientist. 7-azaindoles are notorious substrates for Aldehyde Oxidase (AO) , a cytosolic enzyme.[5]

The Mechanism of Failure

AO catalyzes the oxidation of the electron-deficient C2 position (adjacent to N1).

-

Reaction:

. -

Impact: The 2-oxo metabolite typically loses kinase affinity (steric clash or loss of aromaticity) and is rapidly cleared.

The "Species Difference" Trap

-

Human: High AO activity.[10]

-

Dog: NO AO activity (AOX1 gene is a pseudogene in canines).

-

Rat: Moderate/Variable.

-

Risk: A compound can look stable in dog PK studies but fail catastrophically in human Phase I trials due to ultra-rapid clearance.

Mitigation Strategies

-

C2-Blocking: Install a small substituent (Methyl, Cl) at C2 to sterically block the enzyme approach.

-

Electronic Deactivation: Electron-donating groups (EDGs) on the pyridine ring can reduce the electrophilicity of C2, making it less susceptible to nucleophilic attack by the AO molybdenum center.

Figure 3: The metabolic pathway mediated by Aldehyde Oxidase. Note the species difference which often leads to false-positive PK results in preclinical dog models.

References

-

Song, J. J., et al. (2012). "Organometallic Methods for the Synthesis and Functionalization of Azaindoles." Chemical Society Reviews.

-

Bollag, G., et al. (2010). "Clinical efficacy of a RAF inhibitor that targets BRAF V600E." Nature. (Describes Vemurafenib discovery).

-

Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[5] Journal of Medicinal Chemistry.

-

Zhang, M., et al. (2018). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[1][2][11] Chemical and Pharmaceutical Bulletin.

-

Popowycz, F., et al. (2003). "Synthesis and Reactivity of 7-Azaindole." Tetrahedron.

Sources

- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]

- 2. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 8. Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

using 3-Aminomethyl-7-azaindole for kinase inhibitor library synthesis

Application Note: Strategic Synthesis of Kinase Inhibitor Libraries Using 3-Aminomethyl-7-azaindole

Executive Summary

This guide details the strategic application of 3-aminomethyl-7-azaindole as a privileged scaffold for high-throughput kinase inhibitor discovery. Unlike generic indole platforms, the 7-azaindole core (1H-pyrrolo[2,3-b]pyridine) functions as a bioisostere of the adenine purine ring found in ATP. This structural mimicry allows for bidentate hydrogen bonding with the kinase hinge region, while the 3-aminomethyl "vector" orients substituents towards the solvent-exposed front or the ribose-binding pocket. This orientation is critical for tuning physicochemical properties (solubility, permeability) and introducing selectivity elements without disrupting the primary binding mode.

Scientific Rationale: The "Privileged" Scaffold

Hinge Binding Mechanism

The efficacy of 7-azaindole stems from its ability to mimic the hydrogen-bonding pattern of the adenine ring of ATP.

-

Acceptor (N7): The pyridine nitrogen (N7) accepts a hydrogen bond from the backbone amide NH of the kinase hinge (typically the "gatekeeper" + 2 residue).

-

Donor (N1): The pyrrole nitrogen (NH) donates a hydrogen bond to the backbone carbonyl of the hinge.

-

Vector (C3): The 3-position is chemically equivalent to the N9-ribose attachment in ATP. Substituents here project into the solvent channel, allowing for the attachment of solubilizing groups (e.g., morpholines, piperazines) or diversity elements to probe the P-loop or DFG-motif.

Chemical Advantages over Indole

-

Acidity/Basicity: The N7 nitrogen lowers the pKa of the pyrrole NH (pKa ~13 vs. ~17 for indole), making it a better hydrogen bond donor.

-

Solubility: The pyridine ring increases aqueous solubility compared to the lipophilic indole core, a critical parameter for drug-likeness (Lipinski’s Rule of 5).

Synthetic Strategy & Workflow

The library synthesis relies on a Divergent Strategy . Rather than synthesizing the 3-aminomethyl core from scratch for every analogue, we utilize 7-azaindole-3-carboxaldehyde as the stable "shelf" precursor. This allows for two distinct diversification pathways:

-

Pathway A (Reductive Amination): Reaction with diverse primary/secondary amines to generate secondary/tertiary amine libraries.

-

Pathway B (Amide/Sulfonamide Coupling): Conversion to the primary amine (3-aminomethyl-7-azaindole) followed by capping with acid chlorides or sulfonyl chlorides.

Visual Workflow (DOT Diagram)

Figure 1: Divergent synthesis workflow starting from the stable aldehyde precursor.

Detailed Protocols

Protocol A: Reductive Amination (Library A)

Target: Secondary amines for enhanced solubility and ribose-pocket exploration.

Reagents:

-

Scaffold: 7-Azaindole-3-carboxaldehyde (1.0 equiv)

-

Amine Reagent: Diverse Primary Amines (

) (1.1 equiv) -

Reducing Agent: Sodium triacetoxyborohydride (STAB,

) (1.5 equiv) -

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

-

Catalyst: Acetic Acid (AcOH) (1.0 equiv, optional to accelerate imine formation)

Step-by-Step Procedure:

-

Imine Formation: In a 4 mL vial (for library scale), dissolve 7-azaindole-3-carboxaldehyde (0.1 mmol) in DCE (1 mL).

-

Add the diverse primary amine (0.11 mmol) and Acetic Acid (0.1 mmol).

-

Shake/Stir at Room Temperature (RT) for 1–2 hours. Note: Monitoring by LC-MS should show disappearance of aldehyde and formation of imine (M+H).

-

Reduction: Add

(0.15 mmol) as a solid or slurry in DCE. -

Stir at RT for 16 hours (overnight).

-

Quench: Add saturated aqueous

(1 mL). Vigorously stir for 20 mins to decompose boron complexes. -

Extraction: Extract with DCM (2 x 2 mL). Phase separation using hydrophobic frits or centrifugation.

-

Purification: Evaporate solvent. Purify via prep-HPLC or SCX (Strong Cation Exchange) cartridges to isolate the basic amine product.

Protocol B: Amide Coupling (Library B)

Target: Amides/Ureas for rigidifying the linker and probing hydrophobic pockets.

Pre-requisite: Synthesis of 3-aminomethyl-7-azaindole (if not purchased).

-

Synthesis: React 7-azaindole-3-carboxaldehyde with excess

and

Coupling Reaction:

-

Dissolution: Dissolve 3-aminomethyl-7-azaindole dihydrochloride (0.1 mmol) in DMF (1 mL).

-

Base: Add DIPEA (Diisopropylethylamine) (3.0 equiv) to neutralize the HCl salt.

-

Activation: Add Carboxylic Acid (0.12 mmol) and HATU (0.12 mmol).

-

Reaction: Shake at RT for 4 hours.

-

Workup: Dilute with Ethyl Acetate, wash with

(aq) to remove DMF, then -

QC: Verify by LC-MS.

Data Analysis & Validation

Quality Control Criteria

For a library to be valid for screening, compounds must meet the following metrics:

| Metric | Acceptance Criteria | Method |

| Purity | > 90% (Area Under Curve) | UV-Vis (254 nm) / LC-MS |

| Identity | [M+H]+ ± 0.5 Da | ESI-MS |

| Solubility | > 100 µM in PBS (pH 7.4) | Kinetic Turbidimetry |

| Stability | > 95% remaining after 24h | DMSO stock stored at RT |

Structural Validation (NMR)

Key diagnostic peaks for 3-substituted 7-azaindoles:

-